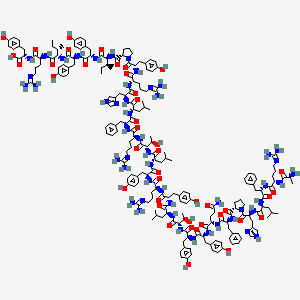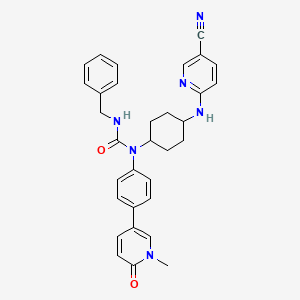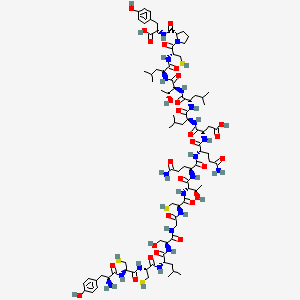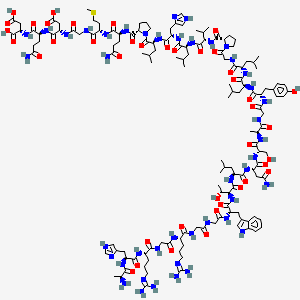
conopeptide Y-PI1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Conopeptide Y-PI1 is a peptide derived from the venom of the marine snail species Conus planorbis . . This compound has garnered significant interest due to its unique pharmacological properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of conopeptide Y-PI1 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding this compound is inserted into an expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Conopeptide Y-PI1 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using reagents such as hydrogen peroxide or iodine under mild conditions.
Reduction: Reduction reactions may involve the use of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Substitution reactions can be facilitated by nucleophilic reagents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in the peptide and the reaction conditions employed. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of these bonds .
Scientific Research Applications
Conopeptide Y-PI1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in the study of ion channels and receptor interactions due to its high specificity and potency.
Industry: Utilized in the development of novel pharmacological tools and drug leads.
Mechanism of Action
Conopeptide Y-PI1 can be compared with other conotoxins such as [V11L;V16D]ArIB and RgIA4 . These peptides also target ion channels and receptors, but they differ in their specific molecular targets and pharmacological profiles. For example, [V11L;V16D]ArIB and RgIA4 are known to selectively target nicotinic acetylcholine receptors, whereas this compound may have different target specificity . The uniqueness of this compound lies in its distinct amino acid sequence and structural features, which contribute to its specific interactions and effects .
Comparison with Similar Compounds
- [V11L;V16D]ArIB
- RgIA4
- Other conotoxins from the Conus genus
Conopeptide Y-PI1 continues to be a subject of extensive research due to its potential applications in various scientific fields. Its unique properties and mechanisms of action make it a valuable compound for further exploration and development.
Properties
Molecular Formula |
C203H282N50O42 |
|---|---|
Molecular Weight |
4095 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C203H282N50O42/c1-16-113(11)165(192(288)229-143(44-31-85-222-203(214)215)174(270)247-161(198(294)295)102-128-61-77-138(263)78-62-128)248-188(284)156(99-125-55-71-135(260)72-56-125)239-185(281)155(98-124-53-69-134(259)70-54-124)244-193(289)166(114(12)17-2)249-191(287)163-46-33-87-253(163)196(292)159(101-127-59-75-137(262)76-60-127)245-173(269)141(42-29-83-220-201(210)211)227-186(282)158(103-129-105-216-107-223-129)241-176(272)145(88-109(3)4)231-181(277)150(93-119-36-23-19-24-37-119)235-172(268)142(43-30-84-221-202(212)213)230-194(290)167(116(14)254)250-187(283)148(91-112(9)10)233-183(279)152(96-122-49-65-132(257)66-50-122)236-171(267)140(41-28-82-219-200(208)209)226-179(275)151(95-121-47-63-131(256)64-48-121)238-177(273)147(90-111(7)8)243-195(291)168(117(15)255)251-189(285)157(100-126-57-73-136(261)74-58-126)240-184(280)153(97-123-51-67-133(258)68-52-123)237-175(271)144(79-80-164(205)264)228-180(276)154(94-120-38-25-20-26-39-120)242-190(286)162-45-32-86-252(162)197(293)160(104-130-106-217-108-224-130)246-178(274)146(89-110(5)6)232-182(278)149(92-118-34-21-18-22-35-118)234-170(266)139(225-169(265)115(13)204)40-27-81-218-199(206)207/h18-26,34-39,47-78,105-117,139-163,165-168,254-263H,16-17,27-33,40-46,79-104,204H2,1-15H3,(H2,205,264)(H,216,223)(H,217,224)(H,225,265)(H,226,275)(H,227,282)(H,228,276)(H,229,288)(H,230,290)(H,231,277)(H,232,278)(H,233,279)(H,234,266)(H,235,268)(H,236,267)(H,237,271)(H,238,273)(H,239,281)(H,240,280)(H,241,272)(H,242,286)(H,243,291)(H,244,289)(H,245,269)(H,246,274)(H,247,270)(H,248,284)(H,249,287)(H,250,283)(H,251,285)(H,294,295)(H4,206,207,218)(H4,208,209,219)(H4,210,211,220)(H4,212,213,221)(H4,214,215,222)/t113-,114-,115-,116+,117+,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,165-,166-,167-,168-/m0/s1 |
InChI Key |
MNFKIRAJURGUGP-CWBJURCASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C1CCCN1C(=O)C(CC1=CNC=N1)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-phenoxyphenoxy)-6-[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridine-3-carboxamide](/img/structure/B10788832.png)
![3-O-ethyl 5-O-methyl 4-(2-bromophenyl)-2-[2-(dimethylamino)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10788838.png)

![2-[[1-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]isoquinolin-4-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B10788847.png)
![3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid](/img/structure/B10788848.png)
![3-[N-[4-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-N-ethyl-2-hydroxy-1H-indole-6-carboxamide](/img/structure/B10788852.png)
![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoicAcid](/img/structure/B10788862.png)
![1-(4-Chlorophenyl)-3-[1-(4-methylphenyl)propyl]urea](/img/structure/B10788876.png)






